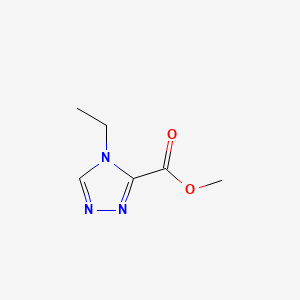

methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate

CAS No.: 2111348-16-2

Cat. No.: VC12003577

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111348-16-2 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 4-ethyl-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-3-9-4-7-8-5(9)6(10)11-2/h4H,3H2,1-2H3 |

| Standard InChI Key | DWFKRDWMBJFRRD-UHFFFAOYSA-N |

| SMILES | CCN1C=NN=C1C(=O)OC |

| Canonical SMILES | CCN1C=NN=C1C(=O)OC |

Introduction

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of 1,2,4-triazoles. This class is widely recognized for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique structural and electronic properties. The compound's molecular structure features a triazole ring substituted with an ethyl group at position 4 and a methyl ester functional group at position 3.

Synthesis

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized via the following steps:

-

Formation of Triazole Ring: Utilizing precursors such as hydrazine derivatives and carboxylic acid esters under cyclization conditions.

-

Ethylation: Introducing the ethyl group at position 4 through alkylation reactions.

-

Esterification: Converting the carboxylic acid moiety into a methyl ester using methanol in acidic conditions.

The reaction conditions are optimized to ensure regioselectivity and high yields.

Applications

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate exhibits several potential applications due to its functional groups:

-

Pharmaceuticals: Triazoles are known for their biological activities such as antiviral, antibacterial, antifungal, and anticancer properties.

-

Agrochemicals: The compound may serve as a precursor for herbicides or fungicides.

-

Material Science: Triazole derivatives are used in corrosion inhibition and as building blocks for advanced materials.

Research Findings on Related Compounds

Studies on structurally similar compounds highlight:

-

Hydrogen Bonding: Triazoles often form intermolecular hydrogen bonds that affect their crystallinity and solubility .

-

Biological Activity: Substituted triazoles exhibit diverse bioactivity profiles depending on the nature of their substituents .

-

Synthetic Versatility: Triazoles serve as intermediates for synthesizing more complex molecules with tailored properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume